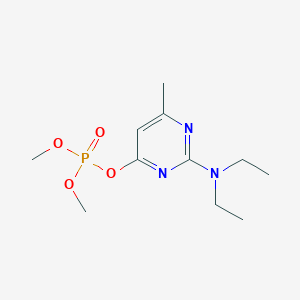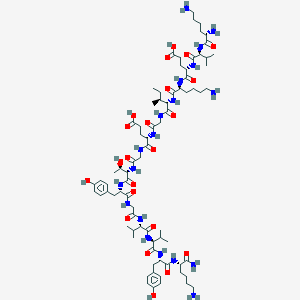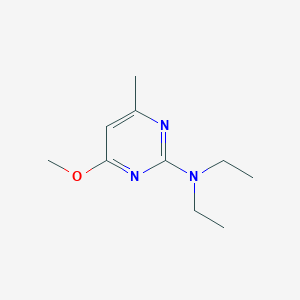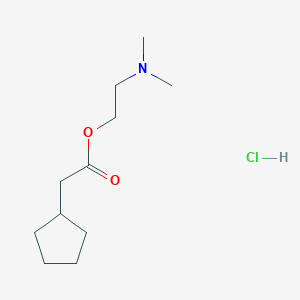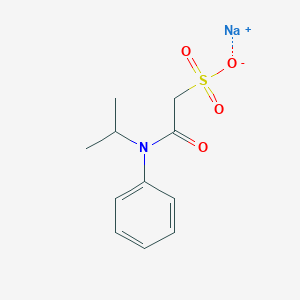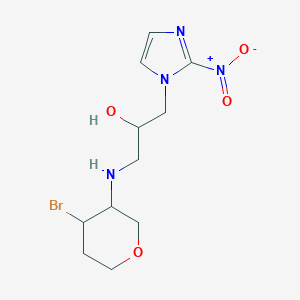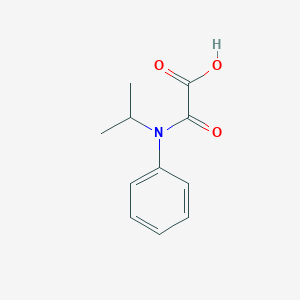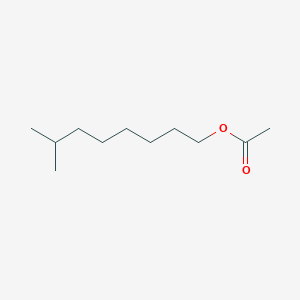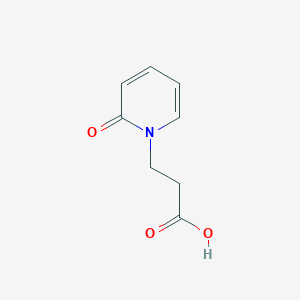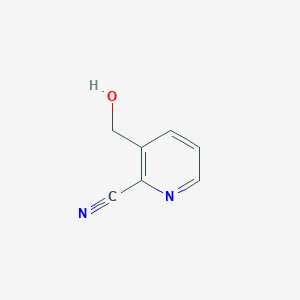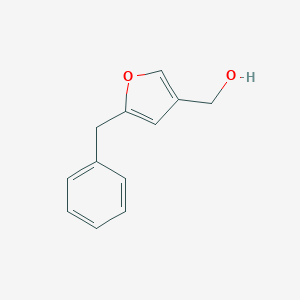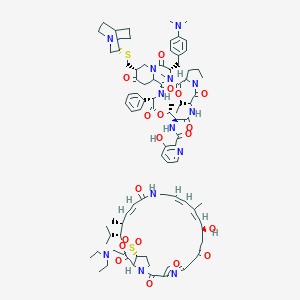
Quinupristin and dalfopristin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinupristin and Dalfopristin are a combination of two antibiotics used to treat serious infections, especially skin infections, including those caused by bacteria resistant to other antibiotics . They belong to a class of antibiotics called streptogramins . These drugs are given together as a combination .
Synthesis Analysis
Quinupristin and Dalfopristin are both streptogramin antibiotics, derived from pristinamycin. Quinupristin is derived from pristinamycin IA; Dalfopristin from pristinamycin IIA . They are combined in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin .Molecular Structure Analysis
Both Dalfopristin and Quinupristin bind to sites located on the 50S subunit of the ribosome . Initial Dalfopristin binding results in a conformational change of the ribosome, allowing for increased binding by Quinupristin .Chemical Reactions Analysis
Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, and changes the conformation of it, enhancing the binding of Quinupristin by a factor of about 100 . In addition, it inhibits peptidyl transferase .Physical And Chemical Properties Analysis
Quinupristin-Dalfopristin is made up of chemically modified, water-soluble, injectable derivatives of type B streptogramin (quinupristin) and type A streptogramin (dalfopristin) in a 30:70 ratio .Wissenschaftliche Forschungsanwendungen
Treatment of Multidrug-Resistant Enterococcus Faecium Infections
Quinupristin and dalfopristin have been suggested to be useful in combination with other antimicrobial agents for the treatment of patients with infective endocarditis due to multidrug-resistant Enterococcus faecium .
Staphylococcal Infections in Children
The combination may prove useful in treating staphylococcal infections in children, offering an alternative when beta-lactam antimicrobial agents or glycopeptide antibiotics are not tolerated .
Invasive Systemic Pneumococcal Infections
Quinupristin and dalfopristin may also be effective in treating invasive systemic pneumococcal infections, expanding the options for managing these serious conditions .
Nosocomial and Community-Acquired Gram-Positive Infections
These compounds can be considered for treating nosocomial and community-acquired Gram-positive infections, especially in patients who cannot tolerate other common antibiotics .
Mechanism of Action in Bacterial Ribosome
The mechanism of action involves quinupristin inhibiting the late phase of protein synthesis, while dalfopristin binds to the ribosomal subunit, enhancing the binding of quinupristin and inhibiting peptidyl transferase .
Resistance Development During Therapy
Clinical trials have observed resistance development in E. faecium during therapy with quinupristin-dalfopristin, highlighting the need for careful monitoring during treatment .
Activity Against Gram-Positive Bacteria
Quinupristin/dalfopristin acts synergistically against many Gram-positive bacteria that cause severe infections, demonstrating its broad potential application in clinical settings .
Unique Antimicrobial Spectrum
As a unique parenteral streptogramin that lacks cross-resistance with other antimicrobials, quinupristin-dalfopristin has shown clinical efficacy against many important bacteria, underscoring its significance in infectious disease management .
Wirkmechanismus
Target of Action
Quinupristin and dalfopristin, both streptogramin antibiotics, primarily target the bacterial ribosome . The bacterial ribosome is responsible for protein synthesis, a vital process for bacterial growth and multiplication .
Mode of Action
Quinupristin and dalfopristin inhibit protein synthesis in a synergistic manner . Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of quinupristin by a factor of about 100 . This binding inhibits peptidyl transfer, an essential step in protein synthesis . Quinupristin binds to a nearby site on the 50S ribosomal subunit, preventing elongation of the polypeptide and causing incomplete chains to be released .
Biochemical Pathways
The primary biochemical pathway affected by quinupristin and dalfopristin is the protein synthesis pathway . By inhibiting this pathway, these antibiotics prevent bacteria from producing the proteins they need to grow and multiply .
Pharmacokinetics
Quinupristin and dalfopristin are administered intravenously, usually at a dose of 7.5 mg/kg every 8-12 hours . They exhibit steady-state volumes of distribution of 0.46-0.54 and 0.24-0.30 L/kg, respectively . Quinupristin exhibits higher protein binding (55-78%) than dalfopristin (11-26%), though both distribute well into tissues . Both are extensively metabolised via nonenzymatic reactions . Quinupristin and dalfopristin are excreted primarily in the faeces (75-77%), with lesser renal excretion (15-19%) . The elimination half-lives of quinupristin and dalfopristin are similar, and are 0.7-1.3 hours after single doses .
Result of Action
The result of the action of quinupristin and dalfopristin is the inhibition of bacterial protein synthesis . While each of the two is only a bacteriostatic agent, the combination shows bactericidal activity .
Action Environment
The action of quinupristin and dalfopristin can be influenced by environmental factors such as the presence of other medications. For instance, quinupristin and dalfopristin inhibit the cytochrome P450 3A4 isoenzyme system, which can enhance the effects of certain medications . Therefore, careful monitoring is suggested for patients receiving drugs that are substrates of cytochrome P450 3A4 .
Safety and Hazards
Quinupristin-Dalfopristin can cause serious side effects. Call your doctor at once if you have severe stomach pain, diarrhea that is watery or bloody; pain, bruising, swelling, or severe irritation around the IV needle; jaundice (yellowing of the skin or eyes); a seizure (convulsions); irregular heart rate; or sudden numbness or weakness, severe headache, slurred speech, problems with balance . Common side effects of dalfopristin and quinupristin may include mild irritation around the IV needle; rash; or nausea .
Zukünftige Richtungen
Quinupristin-Dalfopristin should be used during pregnancy only when the benefits of treatment outweigh the risks . Whether use of Quinupristin-Dalfopristin during breastfeeding is safe is not known . Further studies are needed to determine the safety of these agents in combination regimens, and whether there are circumstances in which they might be alternatives to cell-wall active antibiotics for treatment of bone or endovascular infections .
Eigenschaften
IUPAC Name |
N-[(3S,6S,12R,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,7S,10R,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9-,12-11-,23-18-/t31-,35+,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31-,32-/m11/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKJUHVNTMYXOD-CEHYXHNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C\C(=O)NC/C=C\C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H117N13O19S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1713.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinupristin and dalfopristin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

